1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 937597-71-2
VCID: VC4142219
InChI: InChI=1S/C17H17N3O2S/c1-10-15-12(17(21)22)9-13(14-7-4-8-23-14)18-16(15)20(19-10)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,21,22)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4CCCC4
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4

1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 937597-71-2

Cat. No.: VC4142219

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4

* For research use only. Not for human or veterinary use.

1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 937597-71-2

Specification

CAS No. 937597-71-2
Molecular Formula C17H17N3O2S
Molecular Weight 327.4
IUPAC Name 1-cyclopentyl-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C17H17N3O2S/c1-10-15-12(17(21)22)9-13(14-7-4-8-23-14)18-16(15)20(19-10)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,21,22)
Standard InChI Key GFBRNSONABEMEA-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4CCCC4

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecule belongs to the pyrazolo[3,4-b]pyridine family, a bicyclic system comprising a pyrazole ring fused to a pyridine ring . Key substituents include:

  • A cyclopentyl group at position 1, contributing steric bulk and lipophilicity.

  • A methyl group at position 3, enhancing metabolic stability.

  • A thiophen-2-yl moiety at position 6, introducing electronic diversity via sulfur-containing aromaticity.

  • A carboxylic acid at position 4, enabling hydrogen bonding and salt formation .

The IUPAC name systematically describes these substituents, adhering to bicyclic numbering conventions .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C17_{17}H17_{17}N3_{3}O2_{2}S, with a molecular weight of 327.40 g/mol. This aligns with the addition of a thiophene group (+C4_4H3_3S) to the scaffold of 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C13_{13}H15_{15}N3_3O2_2) .

Table 1: Comparative Molecular Properties

PropertyTarget CompoundAnalog Analog
Molecular FormulaC17_{17}H17_{17}N3_3O2_2SC13_{13}H15_{15}N3_3O2_2C18_{18}H13_{13}N3_3O2_2S
Molecular Weight (g/mol)327.40245.28335.38
Key SubstituentsCyclopentyl, Thiophen-2-ylCyclopentyl, MethylPhenyl, Thiophen-2-yl

Synthesis and Manufacturing

Retrosynthetic Analysis

While no direct synthesis route is documented, plausible pathways derive from methods for analogous pyrazolo[3,4-b]pyridines :

  • Core Formation: Cyclocondensation of 5-aminopyrazole-4-carboxylates with β-keto esters under acidic conditions .

  • Substituent Introduction:

    • Cyclopentylation: Nucleophilic substitution at position 1 using cyclopentyl bromide .

    • Thiophene Incorporation: Suzuki-Miyaura coupling at position 6 with 2-thienylboronic acid .

    • Methylation: Electrophilic substitution at position 3 using methyl iodide .

Challenges and Optimization

  • Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Carboxylic Acid Stability: Protection-deprotection strategies (e.g., tert-butyl esters) may mitigate side reactions during synthesis .

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using data from analogs :

  • LogP: Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Low (~10 µM at pH 7.4) due to the hydrophobic cyclopentyl and thiophene groups .

Spectral Characteristics

  • UV-Vis: Strong absorption near 270–290 nm (π→π* transitions in the heteroaromatic system) .

  • NMR: Distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm) and thiophene protons (δ 7.2–7.4 ppm) .

Table 2: Predicted Collision Cross Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+^+328.08175.6
[M+Na]+^+350.06191.1
[M-H]^-326.06180.1

Comparative Analysis with Structural Analogues

Impact of Cyclopentyl vs. Phenyl Substitution

Replacing phenyl (as in Analog ) with cyclopentyl:

  • Increased Solubility: Cyclopentyl’s aliphatic nature reduces π-stacking, enhancing aqueous solubility by ~20% .

  • Metabolic Stability: Cyclopentyl resists cytochrome P450 oxidation compared to phenyl .

Role of Thiophene vs. Methyl Groups

The thiophen-2-yl group in the target compound vs. methyl in Analog :

  • Electronic Effects: Thiophene’s electron-rich system enhances charge-transfer interactions .

  • Steric Profile: Bulkier thiophene may limit access to certain enzyme active sites .

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